molecular formula C18H16FN3O3S B3014422 5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole CAS No. 1251681-85-2

5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B3014422
CAS No.: 1251681-85-2
M. Wt: 373.4
InChI Key: ALAWEZKHKCENGO-UHFFFAOYSA-N
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Description

5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a phenyl group, and a 3-fluorobenzylsulfonyl-substituted azetidine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the azetidine moiety: The azetidine ring can be introduced through nucleophilic substitution reactions involving azetidine derivatives and suitable electrophiles.

    Attachment of the 3-fluorobenzylsulfonyl group: This step involves the sulfonylation of the azetidine ring using 3-fluorobenzylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to the formation of different reduced products.

    Substitution: The phenyl and fluorobenzyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced oxadiazole derivatives.

Scientific Research Applications

5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can bind to and inhibit the activity of specific enzymes involved in critical biological processes.

    Modulating receptors: The compound may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

    Inducing oxidative stress: It can generate reactive oxygen species, leading to oxidative damage in cells and tissues.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole
  • 5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern and functional groups in this compound may result in distinct pharmacological properties and applications.

Properties

IUPAC Name

5-[1-[(3-fluorophenyl)methylsulfonyl]azetidin-3-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c19-16-8-4-5-13(9-16)12-26(23,24)22-10-15(11-22)18-20-17(21-25-18)14-6-2-1-3-7-14/h1-9,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAWEZKHKCENGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)F)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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